

# Topical Tirbanibulin: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tirbanibulin** is a novel, first-in-class microtubule inhibitor with a dual mechanism of action that also involves the disruption of Src kinase signaling.[1][2][3] It has demonstrated potent anti-proliferative and pro-apoptotic effects in both in vitro and in vivo models.[4][5] Approved for the topical treatment of actinic keratosis (AK) as a 1% ointment (Klisyri®), **tirbanibulin** offers a promising tool for dermatological and oncological research.[6][7] Its mechanism centers on binding to  $\beta$ -tubulin, which inhibits tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][8] Concurrently, it disrupts Src signaling pathways, which are crucial for cell proliferation, migration, and survival.[4][9]

These application notes provide detailed protocols for the preparation and evaluation of topical **tirbanibulin** formulations for laboratory research, enabling further investigation into its therapeutic potential.

# Data Presentation In Vitro Anti-Proliferative Activity

**Tirbanibulin** has shown potent anti-proliferative activity across a range of human cancer cell lines. The concentration required to inhibit cell growth by 50% (GI50) is summarized below.



| Cancer Type                                                                                     | Cell Line   | Tirbanibulin GI50 (nM) |
|-------------------------------------------------------------------------------------------------|-------------|------------------------|
| Renal Cancer                                                                                    | 769-P       | 45                     |
| 786-O                                                                                           | 378         |                        |
| Caki-2                                                                                          | 39          | <del></del>            |
| ACHN                                                                                            | 33          |                        |
| Non-Hodgkin's Lymphoma                                                                          | RL          | 19                     |
| Raji                                                                                            | 34          |                        |
| Ramos (RA1)                                                                                     | 15          |                        |
| Melanoma                                                                                        | SK-MEL-3    | 97                     |
| SK-MEL-28                                                                                       | 51          |                        |
| Squamous Cell Carcinoma                                                                         | A431        | 15                     |
| Gastric Cancer                                                                                  | N87         | 15                     |
| SNU-1                                                                                           | 6           |                        |
| KATO III                                                                                        | 39          |                        |
| H5746T                                                                                          | 105         |                        |
| Multi-drug Resistant                                                                            |             | <del></del>            |
| Uterine Sarcoma                                                                                 | MEX-SA/Dx5  | 34                     |
| Ovarian Cancer                                                                                  | NCI/ADR-RES | 56                     |
| Cervical Cancer                                                                                 | HeLa        | 44                     |
| Data compiled from multiple<br>sources. GI50 values were<br>determined by MTT assay.[4]<br>[10] |             |                        |

# **Clinical Efficacy in Actinic Keratosis (Phase 3 Trials)**



Clinical trials have demonstrated the efficacy of a 1% **tirbanibulin** ointment applied once daily for 5 days for the treatment of actinic keratosis on the face or scalp.

| Study ID                                                         | Endpoint                               | Tirbanibulin 1%<br>Ointment | Vehicle      |
|------------------------------------------------------------------|----------------------------------------|-----------------------------|--------------|
| KX01-AK-003                                                      | Complete (100%)<br>Clearance at Day 57 | 44%                         | 5%           |
| Partial (≥75%)<br>Clearance at Day 57                            | 68%                                    | 16%                         |              |
| KX01-AK-004                                                      | Complete (100%)<br>Clearance at Day 57 | 54%                         | 13%          |
| Partial (≥75%)<br>Clearance at Day 57                            | 76%                                    | 20%                         |              |
| Data from pooled analysis of two Phase 3 clinical trials.[4][11] |                                        |                             | <del>-</del> |

# Signaling Pathways and Experimental Workflows Tirbanibulin's Dual Mechanism of Action

**Tirbanibulin** exerts its anti-proliferative effects through two primary pathways: inhibition of tubulin polymerization and disruption of Src kinase signaling. This dual action leads to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Caption: Tirbanibulin's dual mechanism of action.

# **Experimental Workflow for In Vitro Evaluation**

A typical workflow for the preclinical in vitro evaluation of a novel topical **tirbanibulin** formulation involves formulation preparation followed by a series of assays to determine its efficacy and mechanism.





Click to download full resolution via product page

**Caption:** In vitro evaluation workflow for topical **tirbanibulin**.



# Experimental Protocols Preparation of a 1% Tirbanibulin Ointment for Laboratory Use

This protocol describes the preparation of a basic topical formulation for preclinical research. Note: The commercial formulation (Klisyri®) contains propylene glycol and a specific mixture of mono- and diglycerides; this protocol provides a simplified base for research purposes.

#### Materials:

- Tirbanibulin (active pharmaceutical ingredient, API)
- Propylene Glycol
- White Petrolatum or a suitable ointment base (e.g., Aguaphor®)
- Dimethyl Sulfoxide (DMSO, if required for initial solubilization)
- Glass mortar and pestle or ointment mill

**Tirbanibulin** is soluble in DMSO.[12]

- Spatula
- Weighing scale

#### Procedure:

- Calculate Quantities: For a 1% (w/w) ointment, calculate the required mass of tirbanibulin
  and ointment base. For example, to make 10 g of ointment, you will need 0.1 g of
  tirbanibulin and 9.9 g of the base.
- Solubilization (if necessary): Tirbanibulin has low aqueous solubility. If the API is in a
  crystalline form that is difficult to disperse, first dissolve it in a minimal amount of a suitable
  solvent like DMSO. For a 10 g batch, dissolving 0.1 g of tirbanibulin in 0.1-0.2 mL of DMSO
  may be sufficient.



- Levigation: Transfer the calculated amount of ointment base to the glass mortar. If
   tirbanibulin was dissolved in DMSO, add this solution to a small portion of the base. Add
   the propylene glycol (a common penetration enhancer, use ~5-10% w/w) to the remaining
   powder or the DMSO-drug mixture. Mix thoroughly with the pestle until a smooth, uniform
   paste is formed. This process, known as levigation, reduces particle size and ensures even
   dispersion.
- Geometric Dilution: Gradually add the remaining ointment base to the mortar in small
  portions (approximately equal to the amount of mixture already in the mortar). Mix thoroughly
  after each addition until all the base has been incorporated and the mixture is homogenous.
- Homogenization: For larger volumes or to ensure optimal uniformity, pass the mixture through an ointment mill according to the manufacturer's instructions.
- Packaging and Storage: Transfer the final ointment to an airtight, light-resistant container.
   Label clearly with the compound name, concentration, date of preparation, and storage conditions (typically room temperature, protected from light).

## **Cell Viability (MTT) Assay**

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

#### Materials:

- Cells (e.g., A431 squamous cell carcinoma, primary keratinocytes)
- 96-well cell culture plates
- Complete cell culture medium
- Tirbanibulin stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).



Multi-well spectrophotometer (plate reader).

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-8,000 cells/well in 100 μL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[15]
- Compound Treatment: Prepare serial dilutions of tirbanibulin in culture medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments, including the vehicle control. Remove the old medium from the wells and add 100 μL of the medium containing the desired concentrations of tirbanibulin (e.g., ranging from 0.1 nM to 10 μM) or vehicle control (medium with DMSO).</li>
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[8]
- MTT Addition: Add 10 μL of the 5 mg/mL MTT solution to each well.[13]
- Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium. Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
   A reference wavelength of 630 nm can be used to subtract background noise.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI50/IC50 value.

# **In Vitro Tubulin Polymerization Assay**

This assay measures the effect of **tirbanibulin** on the assembly of purified tubulin into microtubules by monitoring changes in light scattering (absorbance).[16]

Materials:

## Methodological & Application



- Tubulin Polymerization Assay Kit (containing >99% pure bovine tubulin, GTP, and polymerization buffer).
- Tirbanibulin stock solution.
- Positive control (e.g., Paclitaxel promoter) and negative control (e.g., Nocodazole inhibitor).
- Ice bucket.
- Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

#### Procedure:

- Reagent Preparation: On ice, thaw the tubulin, GTP, and polymerization buffer (PB). Prepare a 1x PB-GTP solution.
- Reaction Assembly: Assemble all reactions in pre-chilled 96-well plates on ice.
- Test Compound Addition: Prepare dilutions of **tirbanibulin** (e.g., 1  $\mu$ M and 10  $\mu$ M final concentrations), paclitaxel (10  $\mu$ M), and nocodazole (10  $\mu$ M) in 1x PB-GTP.[16] Add 10  $\mu$ L of the test compound solution to the appropriate wells.
- Tubulin Addition: Prepare a 60  $\mu$ M tubulin solution in 1x PB-GTP. Add 60  $\mu$ L of this solution to each well for a final reaction volume of 70  $\mu$ L.
- Initiate Polymerization: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.
- Measurement: Monitor the change in absorbance (turbidity) at 340 nm every 30 seconds for at least 60-90 minutes.
- Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of tirbanibulin-treated samples to the vehicle control, paclitaxel (should increase absorbance), and nocodazole (should inhibit the increase in absorbance).



## In Vitro Skin Permeation Testing (IVPT)

This protocol outlines the use of a Franz diffusion cell to assess the permeation of **tirbanibulin** from a topical formulation through a skin membrane.[17][18][19]

#### Materials:

- Franz diffusion cells.
- Excised human or porcine skin membrane.
- Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).
- 1% Tirbanibulin ointment.
- Stir bars and magnetic stirrer.
- Water bath or heating block to maintain 32°C at the skin surface.
- Syringes and collection vials.
- Validated analytical method (e.g., LC-MS/MS) for quantifying tirbanibulin.

#### Procedure:

- Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz diffusion cells. If using full-thickness skin, ensure it is dermatomed to a consistent thickness (e.g., 500-1000 μm).
- Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
- Equilibration: Fill the receptor compartment with pre-warmed (37°C) receptor fluid and ensure no air bubbles are trapped beneath the skin. Allow the system to equilibrate for at least 30 minutes to achieve a skin surface temperature of 32°C.



- Dose Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the 1% **tirbanibulin** ointment evenly onto the skin surface in the donor compartment.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
- Mass Balance: At the end of the experiment (e.g., 24 hours), carefully dismantle the cell.
  - Wash the skin surface to recover unabsorbed formulation.
  - Separate the epidermis from the dermis (e.g., by heat separation).
  - Extract tirbanibulin from the donor compartment wash, epidermis, dermis, and receptor fluid samples using a suitable solvent.
- Quantification: Analyze the concentration of tirbanibulin in all collected samples using a validated LC-MS/MS method.
- Data Analysis: Calculate the cumulative amount of tirbanibulin permeated over time and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.
   Quantify the amount of drug retained in the different skin layers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2 Results JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 2. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep Scientific Insights on Tirbanibulin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

## Methodological & Application





- 4. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of Tirbanibulin for the Treatment of Actinic Keratosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Tirbanibulin 1% Ointment for Actinic Keratosis: Results from a Real-Life Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor effects of tirbanibulin in squamous cell carcinoma cells are mediated via disruption of tubulin-polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-EPMC8326405 Tirbanibulin Attenuates Pulmonary Fibrosis by Modulating Src/STAT3 Signaling. OmicsDI [omicsdi.org]
- 10. Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure—activity relationship for anticancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. skin.dermsquared.com [skin.dermsquared.com]
- 12. Tirbanibulin | Src | Microtubule Associated | TargetMol [targetmol.com]
- 13. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. research.monash.edu [research.monash.edu]
- 19. In vitro permeation testing for the evaluation of drug delivery to the skin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Topical Tirbanibulin: Application Notes and Protocols for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683773#topical-formulation-of-tirbanibulin-for-laboratory-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com